molecular formula C15H11F6NO B1275147 (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine CAS No. 771572-16-8

(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine

Cat. No.: B1275147
CAS No.: 771572-16-8
M. Wt: 335.24 g/mol
InChI Key: LEMJNIFCYZYXCG-UHFFFAOYSA-N
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Description

(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine: is a chemical compound with the molecular formula C15H11F6NO. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenoxy group, making it a compound of interest in various scientific fields .

Biochemical Analysis

Biochemical Properties

[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are critical for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall cellular function .

Molecular Mechanism

The molecular mechanism of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may bind to specific sites on enzymes or proteins, altering their activity and function. These interactions can lead to downstream effects on cellular processes and overall cellular health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular stress, and potential toxicity. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, potentially influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical metabolic functions .

Transport and Distribution

The transport and distribution of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine within cells and tissues are essential for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine is a critical factor in its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups also contribute to its distinct physicochemical properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMJNIFCYZYXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405600
Record name [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771572-16-8
Record name [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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